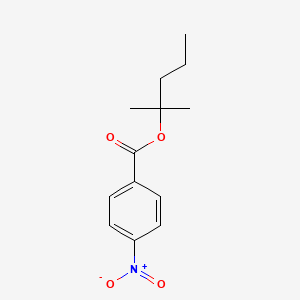

2-Methylpentan-2-yl 4-nitrobenzoate

Description

Contextualization within Ester Chemistry and Nitroaromatic Compound Reactivity

2-Methylpentan-2-yl 4-nitrobenzoate (B1230335) is a tertiary ester, a class of compounds known for their susceptibility to solvolysis reactions that proceed through a carbocation intermediate. youtube.comyoutube.com The stability of this intermediate is paramount to the reaction rate, and the tertiary nature of the 2-methylpentan-2-yl group suggests a relatively stable tertiary carbocation will be formed upon cleavage of the ester linkage. The synthesis of such tertiary alkyl esters can be challenging due to steric hindrance around the carbonyl group, often requiring specific methodologies to achieve good yields. google.com

The 4-nitrobenzoate portion of the molecule introduces the complexities of nitroaromatic chemistry. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the reactivity of the ester functional group. nih.govnih.gov Specifically, the electron-withdrawing nature of the nitro group makes the carboxylate a better leaving group, thereby facilitating the cleavage of the carbon-oxygen bond during solvolysis. This electronic effect is a key feature that distinguishes nitrobenzoate esters from their unsubstituted benzoate (B1203000) counterparts in reactivity studies. The versatile reactivity of the nitro group itself also opens avenues for various chemical transformations. nih.gov

Foundational Studies and Analogous Structural Research Relevant to 2-Methylpentan-2-yl 4-nitrobenzoate

While specific research on this compound is not extensively documented in publicly available literature, a wealth of knowledge can be extrapolated from studies on analogous tertiary alkyl p-nitrobenzoates. The solvolysis of these esters, typically in aqueous acetone (B3395972) or ethanol (B145695), has been a cornerstone in the study of reaction mechanisms, particularly the S_N1 pathway. bartleby.com The rates of these reactions are highly sensitive to the structure of the alkyl group and the ionizing power of the solvent.

Pioneering work in physical organic chemistry established the use of p-nitrobenzoate esters as substrates for investigating steric and electronic effects in solvolysis. For instance, studies on the solvolysis of various tertiary p-nitrobenzoate esters have demonstrated how the substitution pattern on the tertiary carbon atom influences the reaction rate. bartleby.com The relative rates of solvolysis for a series of tertiary alkyl p-nitrobenzoates are often compared to a standard, such as tert-butyl p-nitrobenzoate, to quantify these effects. Research on the solvolysis of hindered esters like 2-carboxyphenyl mesitoate has also shed light on the mechanistic pathways, highlighting the potential for intramolecular catalysis. rsc.org

The Grunwald-Winstein equation, log(k/k₀) = mY, is a critical tool in these studies, relating the rate constant (k) of a solvolysis reaction in a particular solvent to the rate constant in a reference solvent (k₀, typically 80% aqueous ethanol) through the solvent ionizing power (Y) and a substrate-specific parameter (m). wikipedia.orgiupac.org For tertiary p-nitrobenzoates, the 'm' value is typically close to 1, indicating a high sensitivity to the solvent's ionizing power and a mechanism with significant carbocation character.

A study on the solvolysis of tertiary allylic p-nitrobenzoates revealed the electronic influence of the double bond on the reaction rates. acs.org Furthermore, research into the solvolysis of highly branched tertiary carbinyl p-nitrobenzoates has shown that rate accelerations can be attributed to the relief of steric strain upon ionization. acs.org

To illustrate the impact of the alkyl group structure on reactivity, the following table presents hypothetical relative solvolysis rates for a series of tertiary alkyl p-nitrobenzoates, based on established principles of carbocation stability.

| Alkyl Group | Carbocation Stability | Expected Relative Solvolysis Rate |

| tert-Butyl | High | 1 (Reference) |

| 2-Methylpentan-2-yl | High | > 1 |

| 1-Adamantyl | High (Rigid) | < 1 (due to ring strain) |

| Triphenylmethyl | Very High (Resonance Stabilized) | >> 1 |

Current Research Gaps and Prospective Investigations for this compound

The most significant research gap concerning this compound is the lack of direct experimental data on its synthesis, characterization, and reactivity. While its behavior can be inferred from analogous compounds, dedicated studies are necessary to confirm these predictions and uncover any unique properties arising from its specific structure.

Prospective investigations could focus on several key areas:

Synthesis and Characterization: Developing an efficient and scalable synthesis for this compound would be the first crucial step. This would be followed by a thorough characterization of its physical and spectroscopic properties.

Solvolysis Kinetics: A detailed kinetic study of its solvolysis in a range of solvents would provide valuable data for a Grunwald-Winstein analysis. This would allow for a precise determination of its 'm' value, offering quantitative insight into the transition state and the degree of charge separation.

Product Analysis: A comprehensive analysis of the products formed during solvolysis would be essential. This would reveal the potential for rearrangement of the 2-methylpentan-2-yl carbocation and the extent of elimination versus substitution products.

Computational Modeling: Quantum mechanical calculations could be employed to model the solvolysis reaction, providing theoretical insights into the structure and stability of the carbocation intermediate and the transition state. This could complement experimental findings and help to rationalize observed reactivity.

By filling these research gaps, a more complete understanding of the chemical behavior of this compound can be achieved, contributing to the broader knowledge base of physical organic chemistry and reaction mechanisms.

Structure

3D Structure

Properties

CAS No. |

68001-66-1 |

|---|---|

Molecular Formula |

C13H17NO4 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

2-methylpentan-2-yl 4-nitrobenzoate |

InChI |

InChI=1S/C13H17NO4/c1-4-9-13(2,3)18-12(15)10-5-7-11(8-6-10)14(16)17/h5-8H,4,9H2,1-3H3 |

InChI Key |

UENNBMDLAPCFCW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylpentan 2 Yl 4 Nitrobenzoate

Esterification Reactions Utilizing 2-Methylpentan-2-ol and 4-Nitrobenzoic Acid Derivatives

The synthesis of 2-Methylpentan-2-yl 4-nitrobenzoate (B1230335) is primarily achieved through the esterification of 2-Methylpentan-2-ol, a tertiary alcohol, with 4-nitrobenzoic acid or its derivatives. This process, however, is complicated by the inherent steric hindrance of the tertiary alcohol.

Optimizing Acid-Catalyzed Fischer Esterification for Sterically Hindered Tertiary Alcohols

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, presents significant challenges when applied to tertiary alcohols like 2-Methylpentan-2-ol. quora.comyoutube.com The steric bulk around the hydroxyl group impedes the necessary nucleophilic attack on the protonated carboxylic acid. quora.com Furthermore, the acidic conditions and heat required for the reaction can easily lead to the dehydration of the tertiary alcohol, forming an alkene (in this case, 2-methylpent-2-ene and isomers) via a carbocation intermediate, which is a major side reaction. organic-chemistry.org

Use of Excess Alcohol : Employing a large excess of 2-Methylpentan-2-ol can shift the equilibrium towards the product side. masterorganicchemistry.comlibretexts.org

Removal of Water : The continuous removal of water as it is formed is a critical optimization step. This can be accomplished using a Dean-Stark apparatus, where an azeotrope of water and a solvent like toluene (B28343) is distilled off, or by adding a dehydrating agent to the reaction mixture. masterorganicchemistry.comyoutube.com

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH). masterorganicchemistry.comlibretexts.org This activation makes the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. A series of proton transfer steps follows, leading to the formation of water as a good leaving group and, ultimately, the ester. masterorganicchemistry.com

Base-Catalyzed and Activated Esterification Protocols (e.g., DCC, Steglich Esterification Variants)

To circumvent the harsh conditions and side reactions of Fischer esterification, milder methods involving activated carboxylic acid derivatives are employed. The Steglich esterification is a prominent example, particularly effective for sterically demanding alcohols. organic-chemistry.orgnih.gov This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). nih.govwikipedia.org

The reaction proceeds under mild, typically room temperature, conditions. wikipedia.orgscribd.com The mechanism involves the reaction of 4-nitrobenzoic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org However, this intermediate can undergo a slow intramolecular rearrangement to a stable N-acylurea, which is unreactive towards the alcohol, thus reducing the product yield. organic-chemistry.org DMAP plays a crucial role by intercepting the O-acylisourea to form a reactive acyl-pyridinium species ("active ester"). organic-chemistry.org This intermediate does not undergo rearrangement and reacts readily with the sterically hindered 2-Methylpentan-2-ol to yield the final ester, 2-Methylpentan-2-yl 4-nitrobenzoate. organic-chemistry.org The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU), which can be removed by filtration. wikipedia.org

Other carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), can also be used, with the latter simplifying product purification. nih.govnih.gov The addition of 1-hydroxybenzotriazole (B26582) (HOBt) as an additive in conjunction with carbodiimides has been shown to improve reaction yields, particularly in amide bond formation, a principle that can be extended to challenging esterifications. nih.gov

Table 1: Comparison of Esterification Coupling Agents

| Coupling Agent | Catalyst/Additive | Key Features |

|---|---|---|

| DCC | DMAP | High reactivity, forms insoluble DCU byproduct. organic-chemistry.orgwikipedia.org |

| DIC | DMAP | Similar to DCC, but the diisopropylurea byproduct is often more soluble. nih.gov |

Enzymatic Synthesis of this compound: Chemo-, Regio- and Enantioselective Approaches

Biocatalysis, particularly using lipases, offers a green and highly selective alternative for ester synthesis. nih.gov Lipases can function under mild reaction conditions, minimizing side reactions like degradation and racemization. nih.gov These enzymes exhibit remarkable chemo-, regio-, and enantioselectivity, which is advantageous for complex molecules. nih.gov

The synthesis of this compound can be envisioned using a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435. nih.gov The reaction kinetics typically follow a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (4-nitrobenzoic acid or an activated ester thereof) to form an acyl-enzyme intermediate, releasing the first product. nih.gov Subsequently, the alcohol (2-Methylpentan-2-ol) binds to this intermediate, leading to the formation of the final ester and regeneration of the enzyme. nih.gov

Key parameters influencing the reaction include:

Solvent Choice : Lipase activity is highly dependent on the solvent. Non-aqueous, hydrophobic organic solvents are generally preferred for esterification to shift the equilibrium towards synthesis. nih.gov

Water Activity (a_w) : A minimal amount of water is essential for maintaining the enzyme's active conformation, but excess water promotes the reverse reaction, hydrolysis. nih.gov Controlling water activity is therefore critical for maximizing ester yield and can also influence enantioselectivity. nih.gov

Acyl Donor : While the free acid can be used, activated esters (e.g., vinyl or ethyl esters of 4-nitrobenzoic acid) can accelerate the reaction by facilitating the initial acylation of the enzyme. nih.gov

Application of Novel Catalytic Systems (e.g., Zeolites, Strontium Compounds) and Energy Sources (e.g., Microwave, Ultrasound)

Novel Catalytic Systems

Zeolites : Solid acid catalysts like zeolites offer a heterogeneous alternative to liquid acids such as H₂SO₄. Zeolites like Hβ, HY, and HZSM-5 have been shown to be effective for liquid-phase esterification. capes.gov.br Zeolite Hβ, in particular, is noted for its high activity. capes.gov.br The catalytic performance is linked to the zeolite's acidity and pore structure. mdpi.com An advantage of using zeolites is the ease of separation from the reaction mixture and potential for recyclability. Furthermore, zeolite membranes can be used in pervaporation reactors to continuously remove water, thereby driving the equilibrium towards the ester product and achieving high conversion rates. nih.gov

Strontium Compounds : While chiral strontium complexes have been developed as effective catalysts for asymmetric reactions like Michael additions, their application specifically for esterification is less documented. organic-chemistry.org The principle involves using a metal center to activate a substrate. In the context of esterification, a strontium compound could potentially act as a Lewis acid to activate the carboxylic acid.

Novel Energy Sources

Microwave Irradiation : Microwave-assisted organic synthesis is a green chemistry technique known for dramatically reducing reaction times, often from hours to minutes, while improving product yields. ajrconline.orgajrconline.orgnih.gov Microwave heating is rapid and uniform, leading to efficient energy transfer. ajrconline.org This method can be applied to the synthesis of this compound to accelerate the reaction, potentially under solvent-free conditions. asianpubs.org

Table 2: Impact of Novel Energy Sources on Esterification

| Energy Source | Advantages | Typical Conditions |

|---|---|---|

| Microwave | Rapid heating, reduced reaction times, higher yields. ajrconline.orgajrconline.org | Solvent-free or in high-boiling polar solvents. asianpubs.orgmdpi.com |

Exploration of Alternative Synthetic Routes to this compound

Transesterification Strategies for this compound Synthesis

Transesterification is an alternative route where an existing ester is converted into a different ester by reaction with an alcohol. To synthesize this compound, a simple alkyl ester of 4-nitrobenzoic acid, such as methyl 4-nitrobenzoate, would be reacted with 2-Methylpentan-2-ol. chemtube3d.com Methyl 4-nitrobenzoate can be readily prepared via Fischer esterification of 4-nitrobenzoic acid with methanol (B129727). researchgate.net

This reaction is also an equilibrium process and must be driven to completion, typically by using a large excess of the reacting alcohol (2-Methylpentan-2-ol) and/or by removing the more volatile alcohol byproduct (methanol) by distillation.

Catalysts for transesterification can be acidic (e.g., H₂SO₄, silica (B1680970) chloride) or enzymatic (e.g., lipases). chemtube3d.comorganic-chemistry.org The use of heterogeneous catalysts like silica chloride can simplify product purification. organic-chemistry.org Ultrasound irradiation has also been shown to effectively promote transesterification reactions, offering similar benefits of reduced time and energy consumption. mdpi.com

Acylation of 2-Methylpentan-2-ol with 4-Nitrobenzoyl Halides or Anhydrides

The esterification of tertiary alcohols like 2-methylpentan-2-ol is a foundational reaction in organic synthesis. researchgate.net The direct reaction with carboxylic acids is often slow and can lead to decomposition products, particularly under harsh conditions. researchgate.net A more effective and common method involves the acylation of the alcohol using more reactive acid derivatives such as 4-nitrobenzoyl chloride (an acyl halide) or 4-nitrobenzoic anhydride (B1165640).

The general reaction using an acyl halide proceeds via nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl halide. This is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270), which neutralizes the hydrochloric acid byproduct.

For acid anhydrides, the reaction mechanism involves the nucleophilic attack of the alcohol on one of the carbonyl groups of the anhydride. libretexts.org This process is often catalyzed by a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), which forms a highly reactive N-acylpyridinium intermediate. capes.gov.brresearchgate.net This intermediate is then readily attacked by the sterically hindered 2-methylpentan-2-ol. capes.gov.br The use of DMAP as a catalyst is particularly effective for acylating sterically hindered alcohols. jlu.edu.cn

A typical laboratory procedure would involve reacting 2-methylpentan-2-ol with either 4-nitrobenzoyl chloride in the presence of pyridine or with 4-nitrobenzoic anhydride and a catalytic amount of DMAP. The reaction is often carried out in an inert aprotic solvent like dichloromethane (B109758) or chloroform.

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, primarily by mitigating side reactions like the dehydration of the tertiary alcohol.

Solvent Effects on Reaction Kinetics and Equilibrium for this compound Formation

The choice of solvent significantly impacts the kinetics and equilibrium of the esterification. Aprotic solvents are generally preferred for these reactions. A study on the DMAP-catalyzed acylation of various alcohols with anhydrides was conducted in dichloromethane (CH₂Cl₂), highlighting its utility as a solvent for kinetic studies. nih.gov The solvent's polarity can influence the stability of the charged intermediates, such as the N-acylpyridinium ion, thereby affecting the reaction rate. For instance, a density functional theory (DFT) study on a similar esterification used the Polarizable Continuum Model (PCM) to simulate the solvent effects of pyridine, demonstrating the importance of the solvent environment in stabilizing transition states and reducing energy barriers. researchgate.net The use of ionic liquids as reaction media has also been explored for oxidative esterification, where they can act as both solvent and catalyst, forming hydrogen bonds with the alcohol to enhance the reaction. nih.gov

Catalyst Loading and Ligand Design for Enhanced Efficiency

Catalyst loading, the amount of catalyst relative to the reactants, is a critical parameter. For DMAP-catalyzed reactions, it is known to be first-order with respect to the catalyst, meaning the rate is directly proportional to the DMAP concentration. researchgate.net However, simply increasing the catalyst amount is not always optimal and can lead to increased side reactions or purification difficulties. researchgate.net Studies on heterogeneous catalysts for esterification have shown that catalyst loading needs to be carefully optimized; for example, increasing loading from 0.25 to 0.5 wt% can significantly improve conversion, but further increases may not be beneficial. researchgate.netmdpi.com

For metal-catalyzed esterifications, which are less common for this specific transformation but relevant in a broader context, ligand design is paramount. nih.govresearchgate.net Ligands play a key role in modifying the electronic and steric properties of a metal catalyst, which in turn controls its activity and selectivity. researchgate.netacs.org Computational descriptors for ligands are increasingly used to predict catalyst performance and guide the design of more efficient catalysts. nih.gov While not directly applied to the synthesis of this compound in the found literature, the principles of ligand design for enhancing catalyst efficiency are broadly applicable in organometallic catalysis. peeref.comacs.org

Sustainable and Green Chemistry Considerations in this compound Synthesis

Green chemistry principles encourage the development of more environmentally benign synthetic methods. For the synthesis of esters like this compound, this includes using reusable catalysts, avoiding hazardous solvents, and improving atom economy.

One approach is the use of reusable solid acid catalysts, such as cationic clays (B1170129) or mesoporous materials, which can replace homogeneous catalysts that are difficult to separate from the reaction mixture. google.comwipo.intmdpi.com A patent describes a process for the selective esterification of tertiary alcohols with anhydrides using a reusable solid catalyst composed of metal halides on a porous support, achieving high conversion and selectivity at room temperature. google.comwipo.int Other research has demonstrated the use of macroporous polymeric acid catalysts and graphene oxide for esterification, which can be easily recovered and recycled. organic-chemistry.org Furthermore, developing processes that can be conducted in water or under solvent-free conditions represents a significant advancement in green chemistry for ester synthesis. nih.govorganic-chemistry.org

Table 1: Comparison of Catalytic Systems for Tertiary Alcohol Esterification

| Catalyst System | Reactants | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| DMAP (Homogeneous) | Alcohol + Acid Anhydride | High efficiency for sterically hindered alcohols. | Aprotic solvent (e.g., CH₂Cl₂), Room Temp. | capes.gov.brnih.gov |

| InCl₃/Mont K-10 (Heterogeneous) | Tertiary Alcohol + Acid Anhydride | Reusable solid catalyst, high conversion (up to 100%), high selectivity (>95%), environmentally cleaner. | Solvent-free or non-aqueous solvent, 10-50 °C. | google.com |

| Basic Ionic Liquid (e.g., [EMIM]OAc) | Alcohol (Self or Cross-Esterification) | Metal-free, acts as both catalyst and solvent. | O₂ as oxidant, 80-110 °C. | nih.gov |

| Macroporous Polymeric Acid | Carboxylic Acid + Alcohol | No water removal needed, reusable. | 50-80 °C. | organic-chemistry.org |

Control of Stereochemistry in this compound Synthesis (if chiral centers are introduced)

The issue of stereochemistry arises in reactions that create or involve chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups. An analysis of the reactants for the synthesis of this compound reveals that the alcohol, 2-methylpentan-2-ol, is an achiral molecule. wikipedia.orgnist.govfoodb.canih.gov The carbon atom bearing the hydroxyl group is attached to two identical methyl groups, a propyl group, and the hydroxyl group. Due to the presence of two identical methyl groups, this carbon is not a stereocenter.

Since both 2-methylpentan-2-ol and the acylating agent (4-nitrobenzoyl chloride or anhydride) are achiral, the resulting product, this compound, is also achiral. The synthesis does not introduce any chiral centers into the molecule. Therefore, the control of stereochemistry is not a relevant consideration for this specific synthesis.

Asymmetric Synthesis Approaches to Enantiopure this compound

Asymmetric synthesis refers to methods that produce stereoisomers (enantiomers or diastereomers) of a chiral compound in unequal amounts. uwindsor.ca These strategies are fundamental for preparing optically active compounds, which are crucial in fields like pharmaceuticals. researchgate.net Asymmetric synthesis can be achieved using chiral auxiliaries, chiral reagents, or enantioselective catalysts. uwindsor.caorganic-chemistry.orgnih.govorganic-chemistry.org

However, since the target molecule, this compound, is achiral, there are no enantiomers to be selectively synthesized. The concepts of asymmetric synthesis and the pursuit of enantiopure products are not applicable to this compound.

Kinetic Resolution and Dynamic Kinetic Resolution Techniques for this compound

The synthesis of enantiomerically pure tertiary esters like this compound presents a significant challenge in organic chemistry due to the steric hindrance around the chiral center. rsc.org While traditional kinetic resolution (KR) can separate enantiomers, it is inherently limited to a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by coupling the resolution step with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired product. rsc.org

For the synthesis of enantiopure this compound, a chemoenzymatic DKR approach is particularly effective. This strategy utilizes a dual-catalyst system operating under compatible conditions. The process involves the enantioselective acylation of racemic 2-methylpentan-2-ol using a lipase, combined with the simultaneous racemization of the unreacted alcohol enantiomer by a metal-based catalyst. rsc.org

Key Components of the DKR System:

Enzyme for Kinetic Resolution: Lipase A from Candida antarctica (CAL-A) has been identified as a highly effective biocatalyst for the esterification of sterically hindered tertiary alcohols with excellent enantioselectivity. researchgate.net In this context, CAL-A would selectively catalyze the acylation of one enantiomer of 2-methylpentan-2-ol with a 4-nitrobenzoyl acyl donor.

Catalyst for Racemization: An oxovanadium complex, such as one supported on mesoporous silica (V-MPS4), serves as an efficient and enzyme-compatible catalyst for the racemization of the remaining tertiary alcohol enantiomer. researchgate.netjst.go.jp This allows the unreacted enantiomer to be continuously converted back into the racemic mixture, making it available for the enzymatic esterification.

The DKR process is typically carried out as a sequential batch process where the enzyme and racemization catalyst are added in tailored portions to maintain their activity throughout the reaction. rsc.org This approach has successfully yielded tertiary esters with excellent enantiomeric excess (>99% ee) and conversions significantly exceeding the 50% threshold of standard KR. rsc.orgjst.go.jp

Table 1: Representative Chemoenzymatic DKR for a Tertiary Alcohol

| Component/Parameter | Role/Description | Example Reference |

| Substrate | Racemic tertiary alcohol (e.g., 2-methylpentan-2-ol) | rsc.org |

| Acyl Donor | An activated form of 4-nitrobenzoic acid (e.g., an ester or anhydride) | jst.go.jp |

| Resolution Catalyst | Lipase A from Candida antarctica (CAL-A) for enantioselective esterification | researchgate.net |

| Racemization Catalyst | Oxovanadium complex (e.g., V-MPS4) | researchgate.netjst.go.jp |

| Solvent | Anhydrous organic solvent (e.g., toluene or hexane) | rsc.org |

| Temperature | Typically ambient to moderate temperatures (e.g., 25-40 °C) to ensure enzyme stability | jst.go.jp |

| Achievable Conversion | >50% (e.g., up to 77%) | rsc.org |

| Product Enantiomeric Excess | Excellent (>99% ee) | rsc.orgjst.go.jp |

Advanced Isolation and Purification Techniques for High-Purity this compound

Achieving high purity for this compound requires a multi-step approach that combines initial purification with advanced chromatographic and final polishing techniques. The presence of the nitroaromatic group facilitates detection by UV-based methods, which is advantageous for chromatographic separation. epa.gov

Initial Purification: Following synthesis, the crude reaction mixture is typically subjected to a standard workup, including washing with aqueous solutions to remove water-soluble impurities. The organic phase is then concentrated, and the residue can be purified by flash column chromatography on silica gel. This step is effective for removing the bulk of unreacted starting materials and catalyst residues.

High-Purity Chromatographic Separation: For obtaining analytical-grade purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net

Preparative Reversed-Phase HPLC: This is a powerful technique for isolating the target compound from closely related impurities. A C18 or C8 stationary phase is commonly used for separating nitroaromatic compounds. epa.gov The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water or methanol and water. epa.govresearchgate.net The separation is monitored using a UV detector, often at wavelengths of 254 nm and 210 nm where nitroaromatics exhibit strong absorbance. epa.gov

Supercritical Fluid Chromatography (SFC): SFC is an alternative advanced chromatographic technique that uses supercritical carbon dioxide as the mobile phase. dtic.mil It can offer faster separations and reduced solvent consumption compared to HPLC for the purification of nitroaromatic esters. dtic.mil

Final Purification and Purity Analysis:

Recrystallization: After chromatographic purification, recrystallization is employed as a final step to obtain a highly crystalline product, which typically corresponds to very high purity. A suitable solvent system, such as an ethanol (B145695)/water or ethyl acetate/hexane mixture, can be used. chemicalbook.comresearchgate.net This technique is highly effective for removing trace impurities that may co-elute during chromatography.

Purity Verification: The purity of the final product must be rigorously assessed. Analytical HPLC is used to confirm the absence of impurities. nih.gov Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) is another highly sensitive method for the analysis of nitroaromatic compounds and can be used to detect trace levels of contaminants. nih.govresearchgate.net

Table 2: Summary of Purification and Analytical Techniques

| Technique | Stationary Phase/Principle | Mobile Phase/Conditions | Application |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Bulk removal of non-polar and moderately polar impurities post-synthesis. |

| Preparative HPLC | Reversed-Phase (C18, C8) | Acetonitrile/Water or Methanol/Water Gradient | High-resolution separation to achieve >99% purity. epa.govresearchgate.net |

| Recrystallization | Differential solubility in a solvent system | Ethanol/Water or Ethyl Acetate/Hexane | Final polishing step to obtain a highly crystalline solid and remove trace impurities. chemicalbook.com |

| Analytical HPLC-UV | Reversed-Phase (C18, C8) | Acetonitrile/Water | Purity assessment and quantification, leveraging the UV absorbance of the nitro group. epa.gov |

| Analytical GC-ECD | Capillary Column (e.g., DB-5) | Helium or Hydrogen Carrier Gas | Ultra-trace analysis of potential volatile impurities; highly sensitive to nitro compounds. nih.gov |

Elucidation of Molecular Structure and Conformation of 2 Methylpentan 2 Yl 4 Nitrobenzoate Through Advanced Spectroscopic and Diffraction Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

High-resolution NMR spectroscopy stands as a cornerstone for determining the three-dimensional structure of organic molecules in solution. For 2-Methylpentan-2-yl 4-nitrobenzoate (B1230335), a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton (¹H) and carbon (¹³C) signals and to probe the spatial relationships between different parts of the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Probing

Two-dimensional NMR techniques are powerful tools for unraveling complex molecular structures by spreading the NMR information into two frequency dimensions.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the 2-methylpentan-2-yl group. For instance, correlations would be expected between the methyl protons and the methylene (B1212753) protons, and between the methylene protons and the methine proton of the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates the chemical shifts of protons with the carbons to which they are attached. This would allow for the unambiguous assignment of each protonated carbon in the 2-methylpentan-2-yl fragment.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the protons of the 2-methylpentan-2-yl group and the ester carbonyl carbon, as well as between the aromatic protons of the 4-nitrobenzoate ring and the same carbonyl carbon, thus confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This would be particularly useful for determining the preferred conformation of the molecule, for example, by observing through-space interactions between the protons of the tert-hexyl group and the aromatic protons of the 4-nitrobenzoate ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on known values for similar structural fragments, is presented below.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to NO₂) | 8.2 - 8.3 | 123.0 - 124.0 |

| Aromatic CH (meta to NO₂) | 8.0 - 8.1 | 130.0 - 131.0 |

| Quaternary C (C-NO₂) | - | 150.0 - 151.0 |

| Quaternary C (C-COO) | - | 135.0 - 136.0 |

| Carbonyl C=O | - | 164.0 - 166.0 |

| Quaternary C (tert-hexyl) | - | 80.0 - 85.0 |

| CH₂ (tert-hexyl) | 1.5 - 1.7 | 35.0 - 40.0 |

| CH (tert-hexyl) | 1.3 - 1.5 | 25.0 - 30.0 |

| CH₃ (tert-hexyl, gem-dimethyl) | 1.2 - 1.4 | 24.0 - 28.0 |

| CH₃ (tert-hexyl, terminal) | 0.8 - 0.9 | 13.0 - 15.0 |

Dynamic NMR Studies for Conformational Exchange Processes

The ester linkage and the single bonds within the 2-methylpentan-2-yl group allow for considerable conformational flexibility. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide insights into the energy barriers associated with bond rotations. For example, hindered rotation around the ester C-O bond or restricted movement of the alkyl chain could lead to the broadening or coalescence of NMR signals at specific temperatures, allowing for the calculation of the activation energy for these conformational exchange processes.

Chiral NMR Spectroscopic Methods for Enantiomeric Excess Determination

The 2-methylpentan-2-yl group in this molecule is chiral if it is, for instance, 2-methylpentan-3-yl 4-nitrobenzoate. However, for the specified 2-methylpentan-2-yl structure, the tertiary carbon atom to which the ester group is attached is not a stereocenter. If a chiral variant were to be synthesized, chiral NMR spectroscopy would be indispensable. This could involve the use of chiral solvating agents or chiral derivatizing agents to induce diastereomeric environments, leading to separate NMR signals for the two enantiomers, allowing for the determination of their relative quantities (enantiomeric excess).

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization, which aids in structure elucidation.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights into Fragmentation

In a tandem mass spectrometry (MS/MS) experiment, the molecular ion of 2-Methylpentan-2-yl 4-nitrobenzoate would be isolated and then subjected to collision-induced dissociation. The resulting fragment ions would provide detailed structural information. Expected fragmentation pathways would include:

Cleavage of the ester bond, leading to the formation of a 4-nitrobenzoyl cation and a 2-methylpentan-2-yl radical or cation.

Fragmentation of the 2-methylpentan-2-yl cation through loss of small neutral molecules like alkenes.

A table summarizing potential key fragment ions is provided below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure |

| [M]+ | [C₁₂H₁₅NO₄]⁺ (Molecular ion) |

| 150 | [O₂NC₆H₄CO]⁺ (4-nitrobenzoyl cation) |

| 85 | [C₆H₁₃]⁺ (2-methylpentan-2-yl cation) |

| 57 | [C₄H₉]⁺ (tert-butyl cation, from fragmentation of the alkyl chain) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition Validation

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This accurate mass measurement allows for the unambiguous determination of the elemental formula of the compound, confirming that the observed molecule is indeed this compound and not an isomer or a compound with a similar nominal mass. For example, the exact mass of C₁₂H₁₅NO₄ would be calculated and compared to the experimentally measured value to validate its elemental composition.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Insights into Functional Group Interactions and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and probing the nature of their chemical bonds.

In the analysis of nitroaromatic compounds like this compound, specific vibrational modes are of particular interest. The nitro group (–NO₂) exhibits characteristic symmetric and asymmetric stretching vibrations. For instance, in a related compound, 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, the asymmetric and symmetric stretching vibrations of the NO₂ group are observed at 1527 cm⁻¹ and 1355 cm⁻¹, respectively. researchgate.net Similarly, for ethyl 4-nitrobenzoate, peaks corresponding to the NO₂ group are found at 1520.06 cm⁻¹ and 1366.77 cm⁻¹. scirp.org A deformation vibration of the nitro group can also be observed, as seen in the spectrum of 6-nitrocoumarin at 845 cm⁻¹. researchgate.net

The ester functional group (–COO–) also displays a strong and characteristic absorption band due to the carbonyl (C=O) stretching vibration. In ethyl 4-nitrobenzoate, this peak is located at 1712.26 cm⁻¹. scirp.org The conjugation of the carbonyl group with the aromatic ring typically shifts this peak to a lower frequency compared to a non-conjugated ester. scirp.org

The aromatic ring itself gives rise to a series of characteristic bands. C-H stretching vibrations in aromatic rings typically appear in the range of 3180–3000 cm⁻¹. researchgate.net The rigidity of the aromatic system can influence the position of these bands. researchgate.net

The table below summarizes the characteristic vibrational frequencies for the key functional groups in nitrobenzoate esters, providing a reference for the interpretation of the IR and Raman spectra of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Nitro (–NO₂) | Asymmetric Stretch | ~1520-1527 | researchgate.netscirp.org |

| Nitro (–NO₂) | Symmetric Stretch | ~1340-1367 | scirp.orgresearchgate.net |

| Nitro (–NO₂) | Deformation | ~845 | researchgate.net |

| Ester (–C=O) | Stretch | ~1712 | scirp.org |

| Aromatic (C–H) | Stretch | ~3000-3180 | researchgate.net |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Characterizing the Nitroaromatic Chromophore and Charge Transfer Phenomena

Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the electronic structure of a molecule and the transitions between different electronic energy levels.

The 4-nitrobenzoate moiety in this compound acts as a potent chromophore, a part of the molecule responsible for its color and UV-Vis absorption. The nitro group (–NO₂), being a strong electron-withdrawing group, significantly influences the electronic properties of the benzene (B151609) ring. rsc.org This leads to absorption bands in the UV region of the electromagnetic spectrum. For example, in a study of a prodrug containing a nitro group, the characteristic absorption of the nitro group was observed at 320 nm. acs.org

The interaction between the electron-donating and electron-withdrawing groups within the molecule can lead to intramolecular charge transfer (CT) phenomena. nih.govosti.gov These CT processes can be observed and characterized by both absorption and emission spectroscopy. nih.govosti.gov In some nitroaromatic compounds, the presence of both electron-donating and electron-withdrawing groups can lead to red-shifted absorption and emission bands. rsc.org

While nitroaromatic compounds have historically been considered non-fluorescent, recent research has shown that structural modifications can induce significant fluorescence. rsc.orgnih.gov The introduction of sterically hindering groups, such as methyl groups, can be a key factor in enhancing emission. rsc.orgrsc.org The electronic transitions are also sensitive to interactions between chromophores, which can manifest as shifts in the absorption wavelength (λmax) and changes in intensity. youtube.com

The table below presents a summary of the electronic absorption data for related nitroaromatic compounds.

| Compound/System | Absorption Maximum (λmax) | Solvent/Conditions | Reference |

| Nitro group in a prodrug | 320 nm | Not specified | acs.org |

| Stacked DNA bases | ~260 nm | Aqueous solution | youtube.com |

| Dipyrrolonaphthyridinediones with nitrophenyl groups | Red-shifted absorption | 1,2-dichlorobenzene, CH₂Cl₂, MeCN | rsc.org |

Reactivity and Mechanistic Investigations of 2 Methylpentan 2 Yl 4 Nitrobenzoate

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl Center

Nucleophilic acyl substitution is a fundamental reaction class for esters, involving the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the leaving group. rsc.org In the case of 2-Methylpentan-2-yl 4-nitrobenzoate (B1230335), the leaving group is the 2-methylpentan-2-oxide anion.

The general mechanism proceeds through a tetrahedral intermediate. The reaction's favorability is often predicted by comparing the basicity of the nucleophile and the leaving group; the reaction tends to favor the displacement of the weaker base. rsc.org

Key Features:

Electrophilicity of the Carbonyl Carbon: The carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of the two oxygen atoms and, more distantly, the powerful electron-withdrawing nitro group on the aromatic ring. This enhances its susceptibility to nucleophilic attack.

Leaving Group Ability: The stability of the leaving group is a critical factor. The 2-methylpentan-2-oxide is a tertiary alkoxide. While alkoxides are generally strong bases, the tertiary nature of this group provides some steric hindrance and electronic stabilization. However, compared to leaving groups like halides or carboxylates, it is relatively basic.

Reaction Types: A common example of this reaction is saponification, or base-catalyzed hydrolysis. libretexts.org In this reaction, a hydroxide (B78521) ion attacks the carbonyl carbon. Due to the irreversible nature of the final deprotonation step (the carboxylate formed is unreactive towards the alcohol), the equilibrium is driven completely to the products. libretexts.org

Table 1: Comparison of Nucleophiles and Leaving Groups in Acyl Substitution

| Nucleophile | Leaving Group (from Ester) | Relative Basicity of Leaving Group | Reaction Favorability |

|---|---|---|---|

| OH⁻ (Hydroxide) | ⁻O-C(CH₃)₂(C₃H₇) (2-methylpentan-2-oxide) | Strong Base | Favorable (driven by final deprotonation) |

| NH₂⁻ (Amide ion) | ⁻O-C(CH₃)₂(C₃H₇) (2-methylpentan-2-oxide) | Strong Base | Favorable |

| RO⁻ (Alkoxide) | ⁻O-C(CH₃)₂(C₃H₇) (2-methylpentan-2-oxide) | Strong Base | Reversible (Transesterification) |

| Cl⁻ (Chloride) | ⁻O-C(CH₃)₂(C₃H₇) (2-methylpentan-2-oxide) | Very Weak Base | Unfavorable |

This table provides a qualitative comparison based on general chemical principles.

Electrophilic Aromatic Substitution Reactions on the 4-Nitrobenzoate Moiety

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the π-electron system of the benzene (B151609) ring, leading to the substitution of a hydrogen atom. stackexchange.com The reactivity and orientation of substitution on the 4-nitrobenzoate ring are dictated by the electronic properties of the two existing substituents: the nitro group (-NO₂) and the ester group (-COOR).

Directing Effects: Both the nitro group and the ester group are powerful electron-withdrawing groups. They deactivate the aromatic ring towards electrophilic attack by pulling electron density away from it. Both groups are also meta-directors. numberanalytics.com This is because the resonance structures for electrophilic attack at the ortho and para positions place a destabilizing positive charge adjacent to the positively polarized nitrogen of the nitro group or the carbonyl carbon of the ester. Attack at the meta position avoids this unfavorable arrangement.

Therefore, any further electrophilic substitution on the 4-nitrobenzoate moiety of 2-Methylpentan-2-yl 4-nitrobenzoate would be expected to occur at the positions meta to the ester group (and ortho to the nitro group), i.e., at C-3 and C-5. However, the severely deactivated nature of the ring means that harsh reaction conditions would be required for such transformations. numberanalytics.com For example, the nitration of nitrobenzene (B124822) to produce dinitrobenzene requires forcing conditions. numberanalytics.com

Reduction Chemistry of the Nitro Group in this compound

The nitro group (-NO₂) is readily reducible to a variety of other nitrogen-containing functional groups, most commonly an amine (-NH₂). This transformation is of significant synthetic utility as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group. libretexts.org A wide range of reducing agents can accomplish this, often with high chemoselectivity, leaving the ester group intact. libretexts.orgnih.gov

Common Reduction Methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel (Ni). It is a clean and efficient method for nitro group reduction.

Metal-Acid Systems: A classic and effective method involves the use of an active metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). libretexts.org

Alternative Metal-Based Systems: Other reagents have been developed for selective reductions. For instance, indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695) has been shown to selectively reduce the nitro group of ethyl 4-nitrobenzoate to the corresponding amine in high yield, without affecting the ester functionality. nih.gov

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Typical Conditions | Product Functional Group | Selectivity Notes |

|---|---|---|---|

| H₂, Pd/C | Ethanol, Room Temperature | Amine (-NH₂) | High; generally does not reduce ester. |

| Fe, HCl | Heat | Amine (-NH₂) | Classic method; effective. |

| Sn, HCl | Amine (-NH₂) | Effective, though tin salts can be problematic to remove. | |

| Zn, Acetic Acid | Amine (-NH₂) | Milder alternative to Sn/HCl. | |

| Indium, NH₄Cl | Aqueous Ethanol, Reflux | Amine (-NH₂) | High selectivity for the nitro group over esters and other functional groups. nih.gov |

| LiAlH₄ | THF | Azo compound (-N=N-) | Can reduce both nitro and ester groups; not selective for amine formation. libretexts.org |

This table summarizes common laboratory methods for nitro group reduction.

Radical Reactions and Photochemistry of this compound

The photochemistry of nitroaromatic compounds is complex and can lead to various products depending on the specific structure, solvent, and irradiation wavelength. Upon irradiation, nitroaromatic compounds can undergo excitation to triplet states.

Hydrogen Abstraction: A common photochemical reaction for nitroaromatic compounds involves the abstraction of a hydrogen atom from a suitable donor (like a solvent molecule) by the excited nitro group. For instance, irradiation of phenyl 4-nitrobenzoate in ethanol can lead to reduction products. acs.org It is plausible that this compound could undergo similar intermolecular hydrogen abstraction from a solvent or intramolecularly, although the latter is less likely given the saturated nature of the alkyl chain.

Radical Anion Formation: Nitroaromatic compounds can accept an electron to form nitro radical-anions. nih.gov While these radical anions themselves are often unreactive, they are key intermediates in reductive metabolic pathways. nih.gov

Photolysis and Fragmentation: The photolysis of certain nitro-esters can lead to bond cleavage. For example, the photolysis of an O-nitro carbohydrate involves the fragmentation of the N-O bond to generate an alkoxy radical and nitrogen dioxide. libretexts.org While this compound is a C-nitro compound, the ester linkage itself could be susceptible to photochemical cleavage under certain conditions, potentially competing with reactions involving the nitro group. Studies on ortho-nitrobenzyl esters, for example, show that they are readily cleaved upon UV exposure, a property utilized in photolabile protecting groups. researchgate.net

Reactivity Towards Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The reaction of this compound with strong organometallic nucleophiles like Grignard reagents (R-MgX) and organolithiums (R-Li) is complicated by the presence of two electrophilic sites: the ester carbonyl carbon and the nitro group.

Reaction at the Ester Carbonyl: Esters typically react with two equivalents of a Grignard or organolithium reagent. jove.commasterorganicchemistry.com The first equivalent adds to the carbonyl group in a nucleophilic acyl substitution to form a ketone intermediate. ucalgary.ca This ketone is generally more reactive than the starting ester towards the organometallic reagent. chemistrysteps.comyoutube.com Therefore, it rapidly reacts with a second equivalent of the reagent in a nucleophilic addition to form a tertiary alcohol after acidic workup. jove.comucalgary.ca In this case, the product would be a tertiary alcohol with two identical R groups from the organometallic reagent.

Reaction at the Nitro Group: Grignard and organolithium reagents are powerful nucleophiles and can also attack the nitrogen atom of the nitro group. This can lead to a complex mixture of reduction products and is a significant competing reaction pathway. The high reactivity and basicity of these organometallics limit their utility for selective transformations on molecules containing acidic protons or other reactive electrophilic functional groups. libretexts.org

Chemoselectivity: Achieving selective reaction at the ester carbonyl in the presence of a nitro group is challenging. The outcome often depends on the specific reagents, stoichiometry, and reaction conditions (e.g., low temperatures). reddit.com While ketones are generally more reactive than esters, the presence of the highly electrophilic nitro group provides a competitive reaction pathway that can diminish the yield of the desired tertiary alcohol. It is generally difficult to prevent the reaction of Grignard reagents with the nitro group.

Theoretical and Computational Chemistry Studies of 2 Methylpentan 2 Yl 4 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the three-dimensional arrangement of atoms, the distribution of electrons, and the molecule's stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used approach for optimizing molecular geometries and calculating the energetic properties of molecules like 2-Methylpentan-2-yl 4-nitrobenzoate (B1230335).

By employing a functional that relates the electron density to the energy, DFT calculations can determine the lowest energy conformation of the molecule, known as the ground state geometry. This involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum total energy. The resulting optimized geometry provides crucial insights into the molecule's shape and steric interactions between the bulky 2-methylpentan-2-yl group and the 4-nitrobenzoate moiety.

Furthermore, DFT calculations yield important energetic data, including the total electronic energy, enthalpy of formation, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate solutions to the electronic Schrödinger equation.

For a molecule like 2-Methylpentan-2-yl 4-nitrobenzoate, ab initio calculations would offer a more rigorous determination of its electronic structure compared to DFT. While computationally more demanding, methods like MP2 and CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are capable of capturing electron correlation effects more accurately, leading to more reliable predictions of molecular properties. These high-level calculations are particularly valuable for benchmarking the results obtained from more computationally efficient methods like DFT. A study on the oxidation of 2-methyl-2-butanol, a component of the target molecule, utilized high-level ab initio calculations to investigate its reaction kinetics, highlighting the power of these methods in understanding complex chemical processes. chemicalbook.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds. Although experimental spectra for this compound are not available in the searched literature, we can discuss the predictive process using data for the closely related compound, Methyl 4-nitrobenzoate, as a reference.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.

The GIAO (Gauge-Including Atomic Orbital) method is commonly employed within a DFT framework to calculate NMR shielding tensors, which are then converted to chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the chosen functional and basis set. For this compound, such calculations would predict distinct signals for the protons and carbons of the aromatic ring and the aliphatic chain, aiding in the assignment of experimental peaks.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for Methyl 4-nitrobenzoate

| Atom | Experimental ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 8.26 - 8.13 | 130.6, 123.5 |

| OCH₃ | 3.94 | 52.8 |

| C=O | - | 165.1 |

| C-NO₂ | - | 150.5 |

Data sourced from various suppliers and databases. chemicalbook.comnih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational frequency calculations can predict the vibrational modes of a molecule and their corresponding intensities in the IR and Raman spectra.

These calculations are typically performed at the DFT level of theory. The output includes the vibrational frequencies, which are often scaled by an empirical factor to account for anharmonicity and other systematic errors, and the IR intensities and Raman activities. For this compound, the simulated spectra would show characteristic bands for the C=O stretching of the ester group, the symmetric and asymmetric stretching of the nitro group, C-H stretching of the aromatic and aliphatic parts, and various bending and skeletal vibrations.

Table 2: Key Experimental IR Absorption Bands for Methyl 4-nitrobenzoate

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch | ~1720 |

| NO₂ Asymmetric Stretch | ~1525 |

| NO₂ Symmetric Stretch | ~1345 |

| C-O Stretch | ~1280 |

Data sourced from spectral databases. chemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules.

TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the molar extinction coefficients. For this compound, these calculations would likely predict strong absorptions in the UV region corresponding to π → π* transitions within the 4-nitrobenzoate chromophore. The results can be compared with experimental UV-Vis spectra to validate the computational model and to understand the electronic properties of the molecule. Experimental UV-Vis data for Methyl 4-nitrobenzoate shows a strong absorption peak, which serves as a good reference for what would be expected for the target compound. chemicalbook.com

Table 3: Experimental UV-Vis Absorption for Methyl 4-nitrobenzoate

| Solvent | λ_max (nm) |

|---|---|

| Ethanol (B145695) | ~260 |

Data sourced from spectral databases.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical in determining its physical and chemical properties. For this compound, rotation around its single bonds gives rise to various spatial arrangements (conformers) with different energies.

Potential energy surface (PES) scans are a fundamental computational technique used to explore the conformational space of a molecule. nih.gov By systematically rotating specific dihedral angles and calculating the corresponding energy at each step, a PES is generated that maps the energy landscape of the molecule. nih.gov For this compound, the most significant rotational freedom is found around the C(aroyl)–O(ester) and O(ester)–C(alkyl) bonds.

A hypothetical PES scan for this compound would likely reveal two primary low-energy conformations corresponding to the syn- and anti-periplanar arrangements of the carbonyl group and the nitro-substituted ring. The bulky 2-methylpentan-2-yl group would introduce significant steric hindrance, influencing the rotational barrier and the precise geometry of the most stable conformers.

Table 1: Illustrative Potential Energy Data for Rotational Isomers of an Aromatic Ester

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Conformer Description |

| 0° | 0.0 | Planar, Syn-periplanar (Most Stable) |

| 30° | 1.5 | Twisted |

| 60° | 4.0 | Twisted |

| 90° | 5.8 | Perpendicular (Transition State) |

| 120° | 4.2 | Twisted |

| 150° | 1.8 | Twisted |

| 180° | 0.5 | Planar, Anti-periplanar (Stable) |

Note: This table is illustrative, based on typical findings for aromatic esters, and does not represent specific experimental data for this compound.

Molecular dynamics (MD) simulations provide a powerful tool for understanding how a molecule behaves over time in a specific environment, such as in a solvent. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms, revealing dynamic processes like conformational changes and interactions with solvent molecules. researchgate.net

For this compound, MD simulations in various solvents (e.g., water, methanol (B129727), acetonitrile) would be crucial for several reasons:

Solvent-Stabilization: Polar solvents are expected to stabilize the molecule, particularly the polar nitrobenzoate group, through dipole-dipole interactions. The degree of stabilization can affect the conformational equilibrium. Studies on aromatic ester solvents have shown that intermolecular forces, primarily dipolar in nature, significantly influence the fluid structure. acs.org

Conformational Flexibility: MD trajectories would illustrate the fluctuations of the molecule around its minimum-energy conformations. The bulky and flexible 2-methylpentan-2-yl group would exhibit significant thermal motion, and simulations can quantify the extent of these fluctuations.

Solvation Shell Structure: Simulations can map the arrangement of solvent molecules around the solute, revealing the structure of the solvation shell. This is particularly important for understanding reaction mechanisms, as the accessibility of the ester carbonyl group to nucleophiles is modulated by the surrounding solvent. Mixed-solvent MD simulations have proven effective in identifying such interaction hotspots on molecule surfaces. nih.govnih.gov

Table 2: Representative Data from a Hypothetical MD Simulation of this compound

| Solvent | Average End-to-End Distance (Å) | Dihedral Angle Fluctuation (°) (C-C-O-C) | Radial Distribution Function g(r) Peak (Solvent O with Carbonyl C) |

| Water | 8.2 | ± 15.5 | 3.1 Å |

| Methanol | 8.5 | ± 18.2 | 3.4 Å |

| Hexane | 9.1 | ± 25.0 | N/A (no specific interaction) |

Note: This table presents hypothetical data to illustrate the type of information obtainable from MD simulations. Values are conceptual.

Reaction Pathway Modeling and Transition State Analysis for Key Reactions Involving this compound

The chemical reactivity of this compound is dominated by reactions at the ester functional group, primarily hydrolysis or solvolysis. Computational modeling can elucidate the mechanisms of these reactions by identifying the transition states and intermediates along the reaction pathway.

The solvolysis of this ester is of particular interest. The tertiary alkyl group (2-methylpentan-2-yl) suggests that the reaction could proceed through an SN1-type mechanism involving the formation of a tertiary carbocation intermediate. libretexts.org Conversely, the acyl-oxygen cleavage (BAc2 mechanism) typical for ester hydrolysis involves nucleophilic attack at the carbonyl carbon. epa.gov

Computational modeling of these pathways would involve:

Locating Transition States (TS): Using quantum chemical methods, the geometry and energy of the transition state for each potential pathway are calculated. For the SN1 pathway, the TS would correspond to the heterolytic cleavage of the O-C(alkyl) bond. For the BAc2 pathway, the TS would be a tetrahedral intermediate formed by the attack of a nucleophile (e.g., water or hydroxide). nih.govresearchgate.net

Calculating Activation Barriers: The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), which is the primary determinant of the reaction rate. A lower activation barrier indicates a faster reaction.

Analyzing the Reaction Coordinate: The intrinsic reaction coordinate (IRC) is calculated to confirm that the identified transition state correctly connects the reactants and products (or intermediates).

Studies on the hydrolysis of other esters show that the transition state can be characterized by changes in bond orders and vibrational frequencies. arkat-usa.org For this compound, the electron-withdrawing nitro group would make the carbonyl carbon more electrophilic, favoring the BAc2 pathway. However, the stability of the tertiary carbocation makes the SN1 pathway a plausible alternative, especially in polar protic solvents that can stabilize the carbocation intermediate. libretexts.org The actual mechanism may be a continuum between these extremes, and computational studies are essential to distinguish the most likely path.

2 Methylpentan 2 Yl 4 Nitrobenzoate As a Chemical Synthon and Building Block in Advanced Organic Synthesis

Applications in Materials Chemistry as a Monomer or Cross-linking Agent:

Incorporation into Supramolecular Architectures:There is a lack of studies on the incorporation of 2-Methylpentan-2-yl 4-nitrobenzoate (B1230335) into supramolecular structures.

Due to the absence of specific research data for 2-Methylpentan-2-yl 4-nitrobenzoate in these advanced applications, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or information on analogous but distinct compounds, which would violate the user's explicit instructions.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its specific roles as a chemical synthon and building block in advanced organic synthesis as per the detailed outline cannot be generated at this time. Further research and publication in the scientific community would be required to provide the necessary information to fulfill this request.

Advanced Analytical Methodologies for Detection and Quantitative Analysis of 2 Methylpentan 2 Yl 4 Nitrobenzoate in Complex Chemical Mixtures

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with Advanced Detection Systems

Chromatographic techniques are paramount for the separation of 2-Methylpentan-2-yl 4-nitrobenzoate (B1230335) from intricate mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC):

Given its molecular weight and polar nitro and ester functional groups, reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of 2-Methylpentan-2-yl 4-nitrobenzoate. The separation is based on the compound's partitioning between a nonpolar stationary phase and a polar mobile phase.

For compounds of similar structure, such as methyl p-nitrobenzoate, effective separation has been achieved using C18 columns. sielc.com A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly employed. sielc.comsielc.com The addition of an acid, like phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic impurities. sielc.comsielc.com Detection is typically performed using a UV detector, as the nitroaromatic chromophore in this compound exhibits strong absorbance in the UV region. For enhanced sensitivity and selectivity, a Diode Array Detector (DAD) can be utilized to obtain the full UV spectrum of the analyte, aiding in peak identification and purity assessment.

Gas Chromatography (GC):

GC is a viable alternative, particularly for volatile and thermally stable compounds. While the thermal stability of this compound would need to be experimentally verified, GC analysis of related nitroaromatic compounds is well-documented. cdc.govnih.gov The choice of detector is critical for achieving the desired sensitivity and selectivity.

An Electron Capture Detector (ECD) is highly sensitive to electrophilic functional groups, making it an excellent choice for detecting the nitro group in the target molecule. cdc.gov A Nitrogen-Phosphorus Detector (NPD) also offers high selectivity for nitrogen-containing compounds. cdc.gov For universal detection, a Flame Ionization Detector (FID) can be used, although it may lack the required sensitivity for trace analysis. cdc.gov

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | Reversed-phase C18, C8 | Capillary columns (e.g., DB-5, HP-5MS) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium, Nitrogen |

| Detector | UV-Vis, Diode Array Detector (DAD) | Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), Flame Ionization Detector (FID) |

| Derivatization | Generally not required | May be required for improved volatility and thermal stability |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis and Purity Assessment

For unambiguous identification and quantification, especially at trace levels, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation capabilities of GC with the powerful identification ability of a mass spectrometer. Following chromatographic separation, the analyte is ionized, and the resulting mass-to-charge ratio of the fragments is measured. The fragmentation pattern of this compound would be expected to show characteristic ions corresponding to the nitrobenzoyl moiety and the 2-methylpentan-2-yl group, providing a high degree of confidence in its identification. For other nitroaromatic compounds, GC-MS has been successfully used for analysis in various matrices. nih.govresearchgate.net In some cases, derivatization with a silylating agent may be employed to improve the chromatographic behavior and mass spectral properties of the analyte. nih.gov

Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS):

LC-MS is a powerful tool for the analysis of less volatile or thermally labile compounds. For this compound, Electrospray Ionization (ESI) would be a suitable ionization technique. ugent.be The coupling of LC with tandem mass spectrometry (MS/MS) offers even greater selectivity and sensitivity. In an LC-MS/MS experiment, a specific precursor ion of the target compound is selected and fragmented to produce characteristic product ions. This technique, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and allows for reliable quantification at very low concentrations. This is particularly useful for analyzing complex samples where matrix interference can be a significant issue. rsc.org

| Technique | Ionization Method | Key Advantages |

| GC-MS | Electron Ionization (EI), Chemical Ionization (CI) | High resolving power, structural information from fragmentation patterns. |

| LC-MS/MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Suitable for non-volatile and thermally labile compounds, high selectivity and sensitivity (SRM). |

Spectrophotometric and Electrochemical Methods for Quantitative Determination

While chromatographic methods are superior for separation and identification, spectrophotometric and electrochemical techniques can offer rapid and cost-effective alternatives for quantitative analysis, particularly when the sample matrix is relatively simple.

Spectrophotometric Methods:

The presence of the nitroaromatic chromophore in this compound results in strong absorption of ultraviolet (UV) light. acs.org This property can be exploited for its quantitative determination using a UV-Vis spectrophotometer. The method would involve measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax) and relating it to the concentration using the Beer-Lambert law. While simple and rapid, this method is susceptible to interference from other UV-absorbing compounds in the sample.

Electrochemical Methods:

Electrochemical methods are based on the redox properties of the analyte. The nitro group in this compound is electrochemically active and can be readily reduced at an electrode surface. acs.orgnih.gov Techniques such as cyclic voltammetry or square-wave voltammetry can be used to study the reduction process and develop a quantitative method. acs.orgnih.gov The reduction potential is characteristic of the nitroaromatic compound, and the peak current is proportional to its concentration. These methods can be highly sensitive and selective, and the use of modified electrodes can further enhance their performance. acs.org

| Method | Principle | Instrumentation | Considerations |

| UV-Vis Spectrophotometry | Measurement of light absorbance by the nitroaromatic chromophore. | UV-Vis Spectrophotometer | Prone to interference from other UV-absorbing species. |

| Electrochemical Analysis | Reduction of the nitro group at an electrode surface. | Potentiostat with a three-electrode system | Requires a suitable electrolyte and can be affected by matrix components that are also electroactive. |

Conclusion and Future Perspectives on 2 Methylpentan 2 Yl 4 Nitrobenzoate Research

Summary of Key Academic Contributions and Remaining Challenges in Understanding 2-Methylpentan-2-yl 4-nitrobenzoate (B1230335)

The principal academic contribution of compounds like 2-Methylpentan-2-yl 4-nitrobenzoate lies in their use as probes for solvolysis reaction mechanisms. The ester is composed of a tertiary alcohol component (2-methylpentan-2-ol) and an acid derivative with an electron-withdrawing group (4-nitrobenzoic acid). This design makes the 4-nitrobenzoate anion a good leaving group, facilitating the formation of a tertiary carbocation (the 2-methylpentan-2-yl cation) in polar solvents.

Key Academic Contributions:

Mechanistic Elucidation: Research on analogous tertiary alkyl p-nitrobenzoates has been instrumental in elucidating the details of unimolecular substitution (SN1) reactions. acs.org Studies on these substrates provide classic examples of stepwise reactions involving carbocation intermediates.

Carbocation Studies: The solvolysis of this ester would proceed through a relatively stable tertiary carbocation, allowing for the study of its fate, including potential rearrangement, elimination (to form alkenes), and reaction with solvent nucleophiles.

Structure-Reactivity Relationships: The kinetics of its solvolysis, when compared with other esters, would provide quantitative data on the influence of sterics and electronics on reaction rates, contributing to models like the Hammett and Grunwald-Winstein equations. beilstein-journals.orgnih.gov

Remaining Challenges: Despite the value of this system, significant research challenges persist, primarily due to the compound's reactivity and the nature of its intermediates.

Synthetic Hurdles: The synthesis of sterically hindered tertiary esters via standard Fischer esterification can be inefficient, often complicated by competing E1 elimination reactions under acidic and heated conditions, leading to the formation of undesired alkene byproducts.

Mechanistic Complexity: A primary challenge is distinguishing between different types of ion-pair intermediates (e.g., intimate ion pairs vs. solvent-separated ion pairs). Studies on similar rigid systems, such as 2-pinanyl p-nitrobenzoates, show that these intermediates can influence product distribution and stereochemistry, a phenomenon that is difficult to parse. rsc.org

Intermediate Characterization: The direct observation and characterization of the transient 2-methylpentan-2-yl carbocation and its associated ion pairs remain a formidable experimental challenge, often requiring sophisticated spectroscopic techniques under specialized conditions.

Table 1: Research Summary for this compound

| Research Aspect | Key Contributions & Findings | Remaining Challenges |

|---|---|---|

| Reaction Mechanism | Serves as a model substrate for SN1 solvolysis. The 4-nitrobenzoate is an effective leaving group. | Differentiating between intimate and solvent-separated ion-pair mechanisms. rsc.org |

| Synthesis | Typically prepared via esterification of 4-nitrobenzoic acid and 2-methylpentan-2-ol. | Competing elimination reactions can lower the yield of the desired tertiary ester. |

| Kinetics | Provides data for linear free-energy relationships (e.g., Grunwald-Winstein equation). beilstein-journals.org | Ensuring reaction proceeds via a single, well-defined pathway for accurate kinetic analysis. |

| Intermediates | Formation of a tertiary (2-methylpentan-2-yl) carbocation. | Direct detection and characterization of the short-lived carbocation intermediate. |

Emerging Research Avenues and Untapped Potential in Synthetic Organic Chemistry and Mechanistic Studies

While classic solvolysis studies have defined the initial interest in this class of molecules, several emerging avenues could revitalize research into this compound.

Untapped Potential in Synthetic Chemistry: The molecule can be viewed not just as a substrate for mechanistic studies, but as a versatile synthetic intermediate.